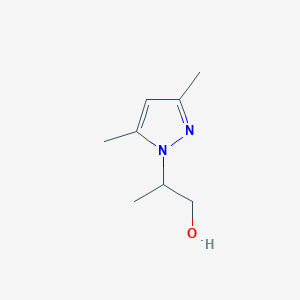

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 6.24 (s, 1H, pyrazole-H4), 4.89 (m, 1H, CH–OH), 3.58 (t, 2H, CH₂OH), 2.34 (s, 3H, C3–CH₃), 2.09 (s, 3H, C5–CH₃), 1.42 (d, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃): δ 148.1 (C3), 138.4 (C5), 105.5 (C4), 57.6 (CH₂OH), 21.5 (C3–CH₃), 14.0 (C5–CH₃).

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

In ethanol, λₘₐₐ = 265 nm (π→π* transition of pyrazole) and 210 nm (n→π* transition of hydroxyl).

Table 2: Comparative spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 6.24 (s) | Pyrazole C4-H |

| ¹³C NMR | δ 148.1 | Pyrazole C3 |

| IR | 3303 cm⁻¹ | Hydroxyl O–H stretch |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations reveal a HOMO-LUMO gap of 5.23 eV, indicating moderate reactivity. The HOMO is localized on the pyrazole ring (-7.82 eV), while the LUMO resides on the propanol chain (-2.59 eV). Molecular electrostatic potential (MEP) maps show negative charge accumulation at the hydroxyl oxygen (-0.342 e) and pyrazole nitrogens (-0.278 e).

Molecular Orbital Analysis

Frontier molecular orbitals:

- HOMO-1 : π-bonding orbital delocalized across pyrazole

- LUMO+1 : σ* antibonding orbital of C–O bond

NBO analysis confirms hyperconjugation between the hydroxyl lone pair and σ*(C–N) of pyrazole (stabilization energy = 12.6 kcal/mol).

Table 3: DFT vs experimental bond lengths (Å)

| Bond | Experimental | Calculated |

|---|---|---|

| N1–N2 | 1.352 | 1.341 |

| C3–CH₃ | 1.498 | 1.503 |

| C–O | 1.423 | 1.419 |

特性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)8(3)5-11/h4,8,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIFVPLSYALZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures have been reported to show potent activity against various targets .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways .

Pharmacokinetics

The compound’s solubility and other physical properties suggest that it may have good bioavailability .

Result of Action

Similar compounds have been reported to have various biological activities .

Action Environment

Factors such as ph and temperature can generally affect the action of similar compounds .

生化学分析

生物活性

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from diverse research studies and findings.

- IUPAC Name : this compound

- CAS Number : 81930-33-8

- Molecular Formula : C8H14N2O

- Molecular Weight : 154.21 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate alkylating agents. Various methods have been reported in the literature, including one-pot reactions that simplify the process while maintaining high yields.

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. In a study evaluating the cytotoxic effects against A549 lung adenocarcinoma cells, derivatives of pyrazole demonstrated varying levels of activity. Notably, compounds similar to this compound showed reduced cell viability at concentrations around 100 µM when compared to standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 66 | A549 |

| Cisplatin | 10 | A549 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies revealed that certain compounds exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. However, the specific activity of this compound against these pathogens remains to be fully characterized .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | >64 |

| Escherichia coli | >64 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Lung Cancer : A compound structurally related to this compound was tested for its anticancer effects on A549 cells. The study reported a significant reduction in cell viability, suggesting that modifications on the pyrazole ring can enhance anticancer properties .

- Antimicrobial Screening : In another study focusing on antimicrobial activity, derivatives were screened against various bacterial strains. While some showed promising results, others lacked efficacy against Gram-negative bacteria, indicating a need for further modification to improve activity .

科学的研究の応用

Biological Activities

Research indicates that compounds containing pyrazole rings exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory effects in various models, suggesting potential therapeutic applications in treating inflammatory diseases.

Drug Development

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol has been explored for its potential in drug development due to its unique structural features. The pyrazole moiety is known for enhancing the pharmacological profile of compounds.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of pyrazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer types, suggesting that this compound could be a lead compound for further development .

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals. Its ability to act as an effective herbicide or pesticide could provide new solutions for crop protection.

Summary of Research Findings

| Application Area | Findings/Insights |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens |

| Anti-inflammatory | Potential therapeutic agent for inflammatory diseases |

| Cancer Research | Significant cytotoxicity against cancer cell lines |

| Agrochemicals | Potential use as herbicide/pesticide |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol with structurally related analogs:

Physicochemical and Reactivity Differences

- Electronic Effects : Chloro-substituted analogs (e.g., 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol) exhibit reduced electron density on the pyrazole ring due to the electron-withdrawing Cl group, enhancing electrophilic reactivity compared to the dimethyl-substituted parent compound .

- Steric Effects: The ethanol analog (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol) has a shorter carbon chain, reducing steric hindrance and increasing stability in metal coordination complexes .

- Functional Group Impact : Replacement of the hydroxyl group with an amide (propanamide derivative) improves hydrolytic stability, making it suitable for crystallographic studies .

Key Research Findings

準備方法

Pyrazole Ring Formation and Functionalization

The core pyrazole ring, 3,5-dimethyl-1H-pyrazole, is typically synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives. The methyl substituents at positions 3 and 5 are introduced through the choice of starting diketones such as pentane-2,4-dione (acetylacetone).

- Cyclocondensation Method : The reaction of pentane-2,4-dione with hydrazine or substituted hydrazides under reflux conditions yields the 3,5-dimethylpyrazole ring system. This method is well-documented and provides high yields of the pyrazole intermediate.

Introduction of the Propanol Side Chain

The propanol moiety at the 2-position of the pyrazole ring is introduced by nucleophilic substitution or condensation reactions involving suitable precursors.

Substitution on Propanol Derivatives : One approach is the nucleophilic substitution of a halogenated propanol derivative (e.g., 2-chloropropanol) with the pyrazole nitrogen acting as a nucleophile, forming the N-substituted propanol compound.

Condensation with Propanone Derivatives : Another method involves the condensation of 3,5-dimethyl-1H-pyrazole with 1-substituted propan-1-ones or related ketones under mild conditions, followed by reduction to the corresponding propanol.

One-Pot and Multi-Component Synthesis Approaches

Recent advances have demonstrated the feasibility of one-pot syntheses, which streamline the preparation by combining multiple steps into a single reaction vessel.

- One-Pot Synthesis Using Pyrazole Precursors : Utilizing 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide as a precursor, one-pot reactions with diketones and aldehydes under reflux in ethanol with catalytic triethylamine have been reported. These reactions yield pyrazole derivatives functionalized at the nitrogen, which can be further transformed into propanol derivatives upon reduction or hydrolysis.

Catalysts and Reaction Conditions

Solvent and Temperature : Ethanol is commonly used as a solvent, with reflux temperatures (around 78 °C) facilitating the cyclocondensation and substitution reactions. Room temperature reactions in ethanolic NaOH solutions have also been reported for condensation steps, providing good yields.

Catalysts : Triethylamine is employed as a base catalyst to promote nucleophilic substitutions and condensation reactions. Potassium hydroxide has been used in cyclocondensation reactions involving hydrazines.

Purification and Characterization

Recrystallization : The crude products are typically purified by recrystallization from methanol or ethanol, yielding crystalline solids suitable for further characterization.

Analytical Techniques : The structure and purity of the synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol are confirmed by melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), elemental analysis, and sometimes X-ray crystallography.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation of diketone + hydrazine | Pentane-2,4-dione + hydrazine derivatives | Reflux in ethanol or ethanolic NaOH, 4–6 hours | High (70–85) | Forms 3,5-dimethylpyrazole core; base catalysis often used |

| Nucleophilic substitution | 3,5-Dimethyl-1H-pyrazole + 2-halopropanol | Reflux in ethanol with triethylamine catalyst | Moderate (60–75) | Introduces propanol side chain via N-substitution |

| One-pot synthesis from pyrazole-carbothiohydrazide | 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide + diketones/aldehydes | Reflux in ethanol, triethylamine catalyst, 5 hours | Moderate to High | Efficient, fewer steps, suitable for derivative synthesis |

| Condensation with substituted propanones | Pyrazole + 1-substituted propan-1-ones | Mild conditions, room temperature to reflux | Variable | Followed by reduction to propanol if ketone intermediate formed |

Research Findings and Observations

The cyclocondensation approach remains the most straightforward and reliable for constructing the pyrazole ring with methyl substitutions.

One-pot syntheses employing pyrazole-carbothiohydrazide precursors offer versatility for generating diverse pyrazole derivatives but may require additional steps to convert ketone intermediates into alcohols.

Reaction yields and purity are influenced by solvent choice, catalyst presence, and reaction time. Refluxing in ethanol with triethylamine generally provides optimal conditions for substitution reactions leading to the propanol derivative.

Structural confirmation by X-ray crystallography has been successfully applied to related pyrazole derivatives, confirming the molecular architecture and hydrogen bonding interactions, which may influence crystallization and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often prepared by refluxing intermediates (e.g., 3,5-dimethylpyrazole) with propanol derivatives in ethanol or xylene under basic or acidic catalysis . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (25–30 hours for xylene reflux ), and stoichiometric ratios. Purity is enhanced via recrystallization (methanol/ethanol mixtures) or column chromatography .

Q. How is the crystal structure of this compound determined, and what validation criteria ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Validation includes checking R-factors (<0.05), bond-length deviations (mean σ(C–C) < 0.002 Å ), and consistency with the Cambridge Structural Database (CSD). Tools like PLATON or checkCIF identify disorders, twinning, or missing electron density .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies pyrazole proton environments (δ 2.2–2.5 ppm for methyl groups, δ 5.5–6.0 ppm for pyrazole C–H) .

- IR : Stretching frequencies for –OH (3200–3600 cm⁻¹) and pyrazole C=N (1500–1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H⁺] at m/z 169.2 for C₈H₁₅N₃O) .

Advanced Research Questions

Q. How does the pyrazole ring influence the compound’s reactivity in nucleophilic or electrophilic substitutions?

- Methodological Answer : The pyrazole’s electron-rich N-heterocycle directs electrophilic attacks to the C-4 position, while steric hindrance from 3,5-dimethyl groups limits reactivity at C-3/C-5. Kinetic studies using Hammett plots or DFT calculations (e.g., Gaussian 09) quantify substituent effects . Comparative analysis with non-methylated analogs (e.g., 3,5-diphenyl derivatives ) reveals methylation’s role in stabilizing transition states .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., UV exposure in DNA photocleaving studies ) or impurities (>95% purity required ). Normalize data using:

- Dose-response curves : Compare EC₅₀ values for analogs (e.g., 2-(3,5-dimethylpyrazolyl)acetamide derivatives ).

- Structural benchmarking : Overlay crystal structures (e.g., CCDC entries) to identify conformational impacts on bioactivity .

Q. How can computational modeling predict this compound’s potential as a pharmacophore?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases or DNA topoisomerases). Pyrazole’s planar structure often fits hydrophobic pockets .

- QSAR Models : Train models on analogs (e.g., 2-(pyrazolyl)propanamide derivatives ) to correlate substituents (logP, polar surface area) with activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。